9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGSRDCXSVFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Bicyclo 3.3.1 Nonane Scaffold: a Privileged Structure in Chemical Science
The bicyclo[3.3.1]nonane framework is a core structural motif found in over 1,000 natural products, playing a crucial role in areas such as neurodegenerative disease, and bacterial and parasitic infections. researchgate.net This prevalence in biologically active molecules has rendered it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net
Derivatives of bicyclo[3.3.1]nonane are actively researched for their potential as potent anticancer agents. rsc.org The rigid, three-dimensional structure of the scaffold allows for the precise spatial arrangement of functional groups, a key factor in designing molecules with high affinity and selectivity for biological targets. Beyond medicine, this structural rigidity is also harnessed in supramolecular chemistry, where bicyclo[3.3.1]nonane-based structures are used to create cavity-containing compounds that can act as synthetic receptors, ion receptors, and molecular tweezers. rsc.orglu.se In the field of catalysis, these scaffolds are employed in the development of asymmetric catalysts. rsc.org
The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various organic reactions, including aldol (B89426) condensations and Michael additions, allowing for the construction of this complex framework from simpler precursors. rsc.org
Azabicyclo 3.3.1 Nonane Architectures: a Hub of Biological Activity
The introduction of a nitrogen atom into the bicyclic framework, creating an azabicyclo[3.3.1]nonane architecture, gives rise to a class of compounds with a wide array of biological activities. nih.gov This structural motif is embedded in numerous bioactive natural products and has been explored for various therapeutic applications. nih.gov
Different isomers of the azabicyclo[3.3.1]nonane skeleton are associated with distinct biological functions. For instance, 1-azabicyclo[3.3.1]nonanes have been investigated for the treatment of psychotic and neurodegenerative disorders, while the 2-azabicyclo[3.3.1]nonane skeleton is present in several important narcotic analgesics. nih.gov Furthermore, derivatives of 9-azabicyclo[3.3.1]nonane have been shown to possess cytotoxic properties and high affinity for the sigma-2 receptor, a target of interest in cancer research. nih.gov The versatility of this scaffold makes it a central theme in the development of new therapeutic agents. nih.govgoogle.com
Positioning of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Ol in Heterocyclic Chemistry Research
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Precursor
The construction of the rigid bicyclic core of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is most commonly achieved through a variation of the Mannich reaction. This method provides an efficient route to the azabicyclo[3.3.1]nonane scaffold.
Mannich Reaction-Based Approaches to the Azabicyclo[3.3.1]nonane Core
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is typically accomplished via a one-pot Mannich reaction. This reaction involves the condensation of a primary amine, an aldehyde, and a dicarboxylic acid. Specifically, the reactants used are benzylamine, glutaraldehyde, and 3-oxopentanedioic acid (also known as acetonedicarboxylic acid). orgsyn.org This acid-catalyzed cyclization efficiently assembles the bicyclic framework, which is a key intermediate in the synthesis of various pharmaceutical agents.
Optimization of Reaction Conditions for Precursor Synthesis
The yield and purity of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one are highly dependent on the reaction conditions. Detailed procedures have been optimized to maximize efficiency. The reaction is typically initiated by mixing benzylamine and sulfuric acid in water, followed by cooling the mixture to between 0–10 °C. orgsyn.org Glutaraldehyde and acetonedicarboxylic acid are then added sequentially while maintaining a temperature below 5 °C. orgsyn.org A solution of sodium acetate (B1210297) is subsequently added, and the reaction mixture is aged, first at 5 °C for 20 hours and then at 25 °C for an additional 20 hours, during which carbon dioxide evolution is observed. orgsyn.org
Post-reaction workup involves pH adjustments to isolate the product. The pH is first lowered to 2 with sulfuric acid for an initial extraction, and then raised to 8 with sodium carbonate for product isolation. orgsyn.org For industrial-scale production, continuous flow reactors using heterogeneous acid resins as catalysts have been employed to improve throughput and reproducibility, with reaction temperatures between 50–70°C and residence times of 30–60 minutes.
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid | orgsyn.org |
| Solvent | Water | orgsyn.org |
| Catalyst/Reagent | Sulfuric Acid, Sodium Acetate | orgsyn.org |
| Initial Temperature | 0–10 °C (cooling of benzylamine/acid mixture) | orgsyn.org |
| Addition Temperature | <5 °C (for glutaraldehyde and acetonedicarboxylic acid) | orgsyn.org |
| Aging Protocol | 20 hours at 5 °C, followed by 20 hours at 25 °C | orgsyn.org |
| pH for Workup | Adjusted to pH 2, then to pH 8 for extraction | orgsyn.org |
| Yield | 89% (crude product) | orgsyn.org |
Reduction Strategies for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to this compound
The conversion of the ketone precursor to the final alcohol product is achieved through reduction. The choice of reducing agent and conditions is critical as it dictates the stereochemical outcome of the reaction, yielding either the endo or exo diastereomer.
Sodium Borohydride Mediated Reduction
A widely used and reliable method for the reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is the use of sodium borohydride (NaBH₄). google.com The reaction is typically carried out in a protic solvent such as methanol (B129727). google.com The ketone is dissolved in methanol and cooled, after which sodium borohydride is added portionwise. The reaction then proceeds for several hours to ensure complete conversion to the alcohol. orgsyn.org
The reduction of the carbonyl group in the bicyclic system with sodium borohydride is highly diastereoselective. The reaction predominantly yields the endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol isomer. google.com This high degree of selectivity is attributed to the steric hindrance of the bicyclic framework. The hydride from the borohydride attacks the carbonyl carbon from the less sterically hindered exo face of the molecule, resulting in the formation of the endo alcohol. This stereochemical preference is a key feature of this synthetic step.
Catalytic Hydrogenation with Ruthenium Complexes
An alternative to hydride-based reducing agents is catalytic hydrogenation. This method is noted for its efficiency and favorable environmental profile, as it often generates less waste compared to reactions requiring stoichiometric reducing agents. google.com For the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, ruthenium-based catalysts have proven to be particularly effective. google.compatsnap.com The reaction is performed under hydrogen pressure in a suitable solvent like isopropyl alcohol. patsnap.com
This method also demonstrates excellent diastereoselectivity, favoring the formation of the endo-alcohol. Studies have shown that using specific ruthenium catalysts can achieve high conversion rates (>99%) with high selectivity for the endo isomer (e.g., endo:exo ratio of 97.9:2.1). patsnap.com This approach is considered a cost-effective and simplified process for producing the desired endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.com
| Method | Reducing Agent/Catalyst | Typical Conditions | Stereoselectivity (endo:exo) | Conversion/Yield | Source |
|---|---|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to room temperature | Highly selective for endo isomer | 93% Yield | orgsyn.orggoogle.com |
| Catalytic Hydrogenation | Ruthenium Complex / H₂ | Isopropyl Alcohol, 25–50 °C, 10–50 atm H₂ | 97.9:2.1 to 98.4:1.6 | >99% Conversion | patsnap.com |
Alkali Metal Reductions (e.g., Sodium in Pentanol)
The reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can be accomplished using an alkali metal in a high-boiling alcohol solvent, a classic method for ketone reduction. A specific example involves the use of sodium metal in 1-pentanol (B3423595). google.comepo.org In this procedure, sodium is added in portions to a solution of the ketone in 1-pentanol heated to reflux at approximately 136°C. google.comepo.org The reaction is typically completed within a couple of hours. This method is notable for its stereoselectivity, producing the exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol isomer. google.comepo.org Following an acidic workup to separate the product from the solvent and subsequent basification, the exo-alcohol can be isolated in high yield, reported to be around 96%. google.com
Comparative Analysis of Reduction Methods
The generation of this compound from its ketone precursor can be achieved through several distinct reduction methods, each with its own characteristics regarding stereoselectivity, reaction conditions, and reagents. The primary methods reported are catalytic hydrogenation, metal hydride reduction, and alkali metal reduction.
A comparative analysis highlights the distinct stereochemical control exerted by each method. While catalytic hydrogenation using ruthenium complexes and reduction with sodium borohydride both yield the endo isomer, the use of sodium in pentanol (B124592) selectively produces the exo isomer. google.comepo.orgpatsnap.com The ruthenium-catalyzed method is presented as a more cost-effective and simplified process compared to boron-based reagents, as it generates minimal waste and avoids complex extractions of water-soluble compounds. patsnap.comgoogle.com
| Reduction Method | Reagent/Catalyst | Solvent | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ruthenium Complex (e.g., RuCl₂(Ph₂PCH₂CH₂NH₂)₂) | Isopropanol/Toluene | endo-alcohol | patsnap.com |
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | endo-alcohol | google.comepo.org |
| Alkali Metal Reduction | Sodium (Na) | 1-Pentanol | exo-alcohol | google.comepo.org |
Stereoselective Synthesis of Azabicyclo[3.3.1]nonane Derivatives
The stereochemistry of the hydroxyl group at the C-3 position of the 9-azabicyclo[3.3.1]nonane ring is a critical determinant of the biological activity of its derivatives. Consequently, the stereoselective synthesis of the endo and exo isomers of this compound is of significant importance.
The stereochemical outcome of the reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is governed by the direction of hydride delivery to the carbonyl carbon.
Synthesis of the endo-isomer : Reduction with sodium borohydride in methanol at 0°C leads to the formation of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.comepo.org Similarly, catalytic hydrogenation in the presence of specific ruthenium complexes also provides the endo-alcohol with high selectivity. patsnap.comgoogle.com In these cases, the hydride reagent is thought to approach the carbonyl group from the less sterically hindered face of the molecule, resulting in the axial (endo) alcohol.
Synthesis of the exo-isomer : The use of dissolving metal reductions, such as sodium in refluxing 1-pentanol, selectively yields the thermodynamically more stable equatorial (exo) alcohol, exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.comepo.org
This ability to selectively synthesize either the endo or exo isomer by choosing the appropriate reduction method provides crucial flexibility in the design of more complex molecules derived from this intermediate.
Derivatization from this compound Intermediate
The this compound scaffold serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through reactions involving the hydroxyl group or modification of the N-benzyl protecting group.
One example of derivatization at the hydroxyl group is the formation of carbamates. This compound can be reacted with an isocyanate, such as 2-methoxy-5-methylphenyl isocyanate, in the presence of a catalyst like dibutyltin (B87310) diacetate to yield the corresponding phenylcarbamate analog. nih.gov
Bicyclo[3.3.1]nonane Ring System Conformations
The conformation of the bicyclo[3.3.1]nonane system is a delicate balance of steric and electronic effects. The two main conformations are the double chair (or twin-chair) and the boat-chair.
In the absence of significant steric hindrance, the chair-chair (CC) conformation is generally the most stable form for the bicyclo[3.3.1]nonane ring system. sci-hub.se This preference is driven by the desire to minimize torsional strain, similar to a standard cyclohexane (B81311) ring. However, an ideal CC conformation would result in a prohibitively close distance between the endo hydrogen atoms on carbons C-3 and C-7. sci-hub.se To alleviate this transannular steric strain, the cyclohexane rings often undergo flattening. sci-hub.se X-ray diffraction studies have confirmed that many derivatives, such as 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, adopt a chair-chair conformation in the solid state. researchgate.nettandfonline.com Similarly, after the reduction of the ketone in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, the resulting hydroperchlorate salt was also found to be a chair-chair conformer. nih.gov
The boat-chair (BC) conformation becomes energetically favorable when bulky substituents are present in the endo positions at C-3 or C-7. sci-hub.secdnsciencepub.com Adopting a BC form moves these substituents away from the opposing ring, thus avoiding severe transannular steric interactions. sci-hub.se The presence of heteroatoms can also favor a BC conformation due to electronic effects, such as lone pair-lone pair repulsion. sci-hub.sersc.org For instance, X-ray analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer where the sulfur-containing ring adopts the boat form. nih.gov This preference is also observed in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, where repulsion between sulfur lone pairs promotes the BC arrangement. sci-hub.sersc.org
To mitigate the steric clash between the C-3 and C-7 endo hydrogens in the CC conformation, the rings often distort from an ideal chair geometry. This results in a flattened double-chair conformation, which increases the transannular H-H separation to a more favorable distance. sci-hub.se Studies using electron diffraction and microwave spectroscopy on bicyclo[3.3.1]nonane and bicyclo[3.3.1]nonan-9-one in the gas phase have confirmed that these molecules adopt such flattened twin-chair conformations. sci-hub.se
Role of Other Heteroatoms (e.g., Oxa, Thia) on Conformation
Replacing the nitrogen atom or ring carbons with other heteroatoms, such as oxygen (oxa) or sulfur (thia), has a profound impact on the conformational preferences of the bicyclo[3.3.1]nonane system. These substitutions alter bond lengths, bond angles, and introduce lone pairs of electrons, which can lead to significant conformational changes.
X-ray diffraction studies provide clear evidence of these effects. For example, 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol was found to exist in a chair-chair form. researchgate.nettandfonline.com In stark contrast, the analogous sulfur-containing compound, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, adopts a chair-boat conformation in the solid state. researchgate.nettandfonline.comnih.gov This dramatic difference highlights the influence of the heteroatom. The preference for the chair-boat form in the thia-analog may be attributed to factors like the longer C-S bonds compared to C-O bonds and electronic repulsions involving sulfur's lone pairs. researchgate.netnih.gov
| Compound | Dominant Conformation | Method of Determination | Reference |
|---|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | X-ray Diffraction | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | Chair-Chair | X-ray Diffraction | nih.gov |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Chair | X-ray Diffraction | researchgate.nettandfonline.com |
| 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Boat | X-ray Diffraction | tandfonline.comnih.gov |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Boat-Chair | Not specified | sci-hub.sersc.org |
Conformational Equilibrium in Solution and Solid State
The bicyclo[3.3.1]nonane framework, which forms the core of this compound, is a conformationally dynamic system. Unlike the more rigid bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane systems, the two six-membered rings in bicyclo[3.3.1]nonane can adopt several conformations. Theoretical and experimental studies have established that the bicyclic skeleton can principally exist in three forms: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a twin-boat (BB) conformation. rsc.orgvu.lt The twin-boat form is generally considered energetically unfavorable due to destabilizing steric factors and is rarely detected. rsc.org Consequently, the conformational equilibrium in these systems is primarily a balance between the chair-chair and chair-boat forms.
In the unsubstituted bicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. vu.lt However, the introduction of substituents, particularly at the C3 and C7 positions, can significantly alter this preference. Bulky substituents in an endo orientation at these positions lead to severe transannular steric repulsion, which can destabilize the chair-chair form and favor a chair-boat conformation where the substituent-bearing ring adopts a boat form to alleviate this strain. vu.lt The introduction of heteroatoms into the bicyclic framework, as in azabicyclo[3.3.1]nonanes, further influences the conformational landscape by altering bond lengths, bond angles, and non-bonding interactions.
The conformational preference of this compound and related compounds is therefore determined by a delicate interplay of these steric and electronic factors, and can differ between the solid state and in solution.
Solid-State Conformation
X-ray crystallography is the definitive method for determining molecular structure in the solid state. Studies on various hetero-analogues of the bicyclo[3.3.1]nonane system have provided crucial insights into their preferred solid-state conformations. For instance, an X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed that it adopts a chair-boat conformation in its crystalline form, with the sulfur-containing ring existing in the boat form. nih.gov In contrast, the hydroperchlorate salt of the corresponding reduced compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, was found to crystallize in a chair-chair conformation. nih.gov This highlights how functional groups (ketone vs. methylene (B1212753) bridge) and salt formation can dictate the conformational outcome in the solid state.
Similarly, investigations into oxa-aza analogues have shown a preference for the chair-chair conformation. A single-crystal X-ray analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation for the ketone in the solid state. researchgate.net These findings demonstrate that no single conformation is universally preferred; the specific substitution pattern and electronic nature of the heteroatoms are critical determinants of the solid-state geometry.
| Compound | Observed Conformation | Reference |
|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | Chair-Chair | nih.gov |
| 6,8-Bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | researchgate.net |
Conformation in Solution
In solution, molecules are more dynamic, and a compound may exist as an equilibrium mixture of multiple conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. For derivatives of 3,7-diazabicyclo[3.3.1]nonane, ¹H NMR data, specifically the analysis of proton coupling constants, indicated a predominant chair-chair conformation for both piperidine (B6355638) rings in solution. semanticscholar.org The observation of large geminal coupling constants (10.5-11 Hz) for the equatorial protons at the C2, C4, C6, and C8 positions is characteristic of the dihedral angles present in a chair-like geometry. semanticscholar.org
Further studies on 3,7-diheterabicyclo[3.3.1]nonan-9-one hydroperchlorates using advanced NMR techniques (NOESY, DQCOSY, and HMBC) also implied that the chair-chair form is the major conformer for each compound in solution. researchgate.net The conformational analysis of the bicyclo[3.3.1]nonane system is complex, with the energy difference between the chair-chair and chair-boat forms often being small. For example, ab initio calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed an energy difference of only 1.5 kcal/mol between the chair-chair and chair-boat conformers, suggesting that both could be populated in solution. researchgate.net For this compound, the orientation of the hydroxyl group at C3 (endo or exo) and the bulky benzyl (B1604629) group at the bridgehead nitrogen would be expected to play a significant role in determining the position of the conformational equilibrium in solution.
| Compound Class | Predominant Conformation | Methodology | Reference |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonane derivatives | Chair-Chair | ¹H NMR Coupling Constants | semanticscholar.org |
| 3,7-Diheterabicyclo[3.3.1]nonan-9-one hydroperchlorates | Chair-Chair | NOESY, DQCOSY, HMBC | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair (slight energy preference over Chair-Boat) | Ab initio calculations | researchgate.net |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, providing detailed insights into the connectivity and spatial orientation of its atoms.
Proton (¹H) NMR Analysis for Structural Elucidation and Stereochemistry
Proton NMR (¹H NMR) spectroscopy is pivotal for determining the stereochemistry of the 9-azabicyclo[3.3.1]nonane framework. The chemical shifts and coupling constants of the protons are highly sensitive to their spatial environment. In the case of this compound, the orientation of the hydroxyl group at the C-3 position, whether axial or equatorial, can be determined by analyzing the multiplicity and coupling constants of the H-3 proton.
A study of related 3-azabicyclo[3.3.1]nonane derivatives has shown that the conformational equilibrium is often displaced toward a chair-chair conformer. Evidence for this includes long-range coupling constants. The signals for the benzyl (B1604629) group and the protons on the bicyclic core provide a complete picture of the molecule's structure.
Below is a table of typical ¹H NMR chemical shifts for this compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.38–7.21 | m |
| H-3 | 4.34–4.25 | m |
| Benzyl CH₂ | 3.81 | s |
| H-1, H-5 | 3.09–3.03 | m |
| Bicyclic CH₂ | 2.45–1.10 | m |
Data sourced from Organic Syntheses, 2022, 99, 251-273.
Carbon-13 (¹³C) NMR Analysis for Structural Elucidation and Conformational Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment, which are influenced by the compound's conformation. For instance, the chemical shifts of the carbon atoms in the bicyclic rings can help to confirm a chair-chair or a chair-boat conformation. An upfield shift of the C-9 carbonyl carbon signal (in the precursor ketone) can be an indirect proof for a change in conformation.
The following table presents the characteristic ¹³C NMR chemical shifts for this compound.
| Carbon | Chemical Shift (ppm) |
| Aromatic C | 140.5, 128.3, 128.2, 126.8 |
| C-3 | 64.1 |
| Benzyl CH₂ | 56.0 |
| C-1, C-5 | 49.8 |
| Bicyclic CH₂ | 35.6, 25.2, 14.7 |
Data sourced from Organic Syntheses, 2022, 99, 251-273.
Two-Dimensional NMR Techniques (COSY, NOESY, DQCOSY, HMBC) for Conformational Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure and conformation of complex molecules like this compound.
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, helping to identify adjacent protons within the bicyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the relative stereochemistry and conformation. For instance, NOESY can reveal through-space interactions between the benzyl protons and specific protons on the bicyclic frame, which helps to define the orientation of the benzyl group.
DQCOSY (Double-Quantum Filtered COSY) can be employed to simplify complex spectra and resolve overlapping signals.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons and confirming the connectivity of the entire molecule, including the attachment of the benzyl group to the nitrogen atom.
In related diheterabicyclo[3.3.1]nonan-9-ols, techniques such as NOESY, DQCOSY, and HMBC have been instrumental in implying a chair-chair conformation in solution.
X-Ray Diffraction Analysis for Solid-State Conformation
Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state conformation of a molecule. For derivatives of the 9-azabicyclo[3.3.1]nonane system, X-ray analysis has been used to confirm the dominant conformations. Studies on similar 3-thia-7-azabicyclo[3.3.1]nonane derivatives have revealed both chair-chair and chair-boat conformers in the solid state. For example, the hydroperchlorate of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol was confirmed to exist in a chair-chair form in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. For this compound, the key characteristic absorption bands are associated with the hydroxyl, benzyl, and amine functionalities.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000-3100 | Medium |
| C-H (aliphatic) | Stretching | 2850-2960 | Strong |
| C=C (aromatic) | Stretching | 1450-1600 | Medium |
| C-O (secondary alcohol) | Stretching | 1000-1200 | Strong |
| C-N | Stretching | 1020-1250 | Medium |
The broad O-H stretching band is characteristic of the hydroxyl group involved in hydrogen bonding. The C-O stretching frequency for a secondary alcohol is typically found in the 1000-1200 cm⁻¹ region. The presence of the benzyl group is confirmed by the aromatic C-H and C=C stretching vibrations.
Theoretical and Computational Studies
Ab Initio Methods for Conformational Energy Calculations
Ab initio quantum mechanical methods are fundamental in calculating the conformational energies of bicyclic systems without reliance on empirical parameters. For analogues of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, these calculations have been vital in understanding the energetic landscape of different conformers.
For instance, studies on related 3,7-diheterabicyclo[3.3.1]nonan-9-ones have utilized ab initio methods to probe conformational stability. Single-point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a relatively small energy difference (ΔE) of 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. researchgate.net Similarly, for the parent bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations determined the free energy difference between the CC and BC conformations to be approximately 1 kcal/mol. researchgate.net These findings suggest that while the chair-chair conformation is generally preferred, the chair-boat form is energetically accessible and may exist in equilibrium. The introduction of the N-benzyl and 3-hydroxyl groups is expected to influence this equilibrium, but the fundamental low energy barrier between CC and BC conformations is a key characteristic of this bicyclic system.
| Compound | Method | Conformers Compared | Calculated ΔE (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | Chair-Chair (CC) vs. Boat-Chair (BC) | 1.497 | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | Ab initio/DFT | Chair-Chair (CC) vs. Boat-Chair (BC) | ~1.0 | researchgate.net |
Molecular Mechanics (MMX) Calculations for Conformational Analysis
Molecular mechanics methods, such as MMX, provide a computationally efficient way to assess the conformational preferences of complex molecules. These calculations have been applied to various 3-azabicyclo[3.3.1]nonane derivatives, confirming the predominance of the chair-chair conformation.
Studies on compounds like 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols have shown that the experimental data obtained from NMR spectroscopy fit well with theoretical calculations using the MMX method. researchgate.net These investigations consistently find that a flattened chair-chair conformation is the most stable arrangement. In this preferred conformation, bulky substituents on the nitrogen atom, such as the benzyl (B1604629) group in the title compound, tend to occupy an equatorial position to minimize steric hindrance. colab.ws For some systems, like 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, MMX calculations indicate that the boat-chair conformation is more stable than the twin-boat form by 4.0 kJ mol⁻¹ (approx. 0.96 kcal/mol). rsc.org This further underscores the general instability of the twin-boat conformation for this bicyclic framework. nih.gov
Density Functional Theory (DFT) Applications in Structural Prediction
Density Functional Theory (DFT) has become a standard method for investigating the molecular structures of bicyclic compounds, offering a balance of accuracy and computational cost. DFT calculations have been applied to predict the geometries and relative energies of bicyclo[3.3.1]nonan-9-one conformers. researchgate.net These studies support the findings from ab initio methods, indicating a small energy gap between the twin-chair (CC) and boat-chair (BC) conformations. researchgate.net
Gaussian Software Applications in Conformational Analysis
The Gaussian suite of programs is a widely used software package for performing high-level electronic structure calculations. Conformational analyses of bicyclo[3.3.1]nonane analogues are frequently carried out using this software. For example, the conformational analysis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one in the gas phase was performed using ab initio methods with GAUSSIAN 94. researchgate.net Such calculations involve geometry optimization to find the lowest energy structures for different conformers (e.g., CC and BC) and then performing single-point energy calculations at a higher level of theory to refine the energy differences between them. researchgate.net This approach provides a detailed picture of the potential energy surface of the molecule, helping to identify the most stable conformations and the energy barriers for interconversion.
Studies on Interatomic Distances and Equilibrium Geometries
Computational methods provide precise information on bond lengths, bond angles, and dihedral angles that define the equilibrium geometry of a molecule. Full geometry optimization of a related oxygen-containing ketone at the Hartree-Fock (HF) level using a 6-31G basis set showed only minor variations in interatomic distances. researchgate.net An important structural feature of the bicyclo[3.3.1]nonane system is that the conformers are often distinctly flattened to alleviate transannular steric strain between the C3 and C7 positions in the chair-chair form. researchgate.net In hetero-substituted analogues, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, X-ray diffraction analysis has revealed a C3-N7 contact distance that is less than the sum of the van der Waals radii, indicating significant transannular interaction that leads to a slight flattening of the oxygen-containing ring. researchgate.net
| Compound | Method | Interatomic Contact | Distance (Å) | Significance | Reference |
|---|---|---|---|---|---|
| 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | O(3)-N(7) | 2.776 (3) | Distance is less than sum of van der Waals radii, indicating transannular interaction and ring flattening. | researchgate.net |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of a hydroxyl group at the C3 position and a nitrogen atom at the C9 position in this compound creates the potential for intramolecular hydrogen bonding. This type of interaction can significantly influence the conformational equilibrium. For the boat-chair conformer, an intramolecular hydrogen bond can form between the 3-OH group and the nitrogen atom (N9). This interaction can stabilize the BC form, making it energetically more favorable than it would be otherwise. researchgate.net
In some substituted bicyclo[3.3.1]nonanes, improper C–H···S hydrogen bonding has been identified as a stabilizing factor for the CC conformer. nih.gov Theoretical calculations on a protonated 3-aza-bicyclo[3.3.1]nonane have shown the formation of a dihydrogen bond with significant covalent character, resulting in an energy lowering of 4.24 kcal mol⁻¹. nih.gov For this compound, the key intramolecular interaction is the potential O–H···N hydrogen bond, the strength of which would depend on the specific stereoisomer (endo/exo-ol) and the resulting O···N distance in the preferred conformation. The study of such non-covalent interactions is a critical application of computational chemistry in understanding the structural nuances of this molecule. rsc.orgresearchgate.net
Biological Interactions of 9 Benzyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives Non Clinical Focus
Ligand-Receptor Interaction Studies
Derivatives of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol have been synthesized and evaluated as potent and selective ligands for the sigma-2 receptor (σ2R). nih.govnih.gov The sigma-2 receptor is of significant interest in oncology due to its overexpression in various tumor cells. researchgate.net
One study focused on a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. Among these, compounds WC-26 and WC-59 emerged as highly potent σ2 receptor ligands. nih.govnih.gov These derivatives demonstrated a high degree of selectivity for the σ2 receptor over the σ1 receptor. nih.govnih.gov The research identified that modifications to the N-substituent on the azabicyclic ring and the phenylcarbamate portion could lead to ligands with excellent selectivity for the σ2 receptor. researchgate.net
For instance, WC-26 and WC-59 showed Ki values of 2.58 nM and 0.82 nM, respectively, for the σ2 receptor. nih.govnih.gov Their selectivity ratios (Ki of σ1/σ2) were 557 and 2,087, respectively, indicating a strong preference for the σ2 receptor. nih.govnih.gov In vitro binding studies using membrane preparations from murine EMT-6 solid breast tumors confirmed the specific binding of these ligands to σ2 receptors. nih.gov The research suggests that these compounds could serve as valuable tools for investigating the functional role of σ2 receptors. researchgate.net
| Compound | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| WC-26 | 2.58 | 1436 | 557 |
| WC-59 | 0.82 | 1711 | 2087 |
The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane derivatives makes them suitable scaffolds for interacting with biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct studies on this compound itself are limited in this context, the foundational structure is recognized for its potential in designing nAChR modulators. The conformational rigidity of the azabicyclo[3.3.1]nonane scaffold is thought to enhance binding affinity to these receptors.
Derivatives of 9-azabicyclo[3.3.1]nonane have demonstrated the ability to act as mixed neurotransmitter reuptake inhibitors. google.com In vitro studies have shown their capacity to inhibit the reuptake of serotonin (B10506), noradrenaline, and dopamine (B1211576) in cell lines that are stably transfected with the corresponding human transporters. google.com
The mechanism involves the interaction of these compounds with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). The modulation of these transporters is a key area of research for neurological disorders. The specific stereochemistry of the tropane (B1204802) skeleton, a related azabicyclic structure, has been shown to influence the selectivity of inhibition for different monoamine uptake systems. researchgate.net
Derivatives of 9-azabicyclo[3.3.1]nonane have been proposed as potential inhibitors of the CXCR6 receptor. mdpi.comresearchgate.net The CXCR6 receptor is a chemokine receptor that plays a role in inflammatory processes and the immune response. A potent and selective antagonist for the human CXCR6 receptor, ML 339, features a 9-azabicyclo[3.3.1]nonane core structure, highlighting the potential of this scaffold in the development of CXCR6 inhibitors. tocris.com
The 9-azabicyclo[3.3.1]nonane framework is also being explored for its potential in developing Janus kinase (JAK) inhibitors. mdpi.comresearchgate.net JAK kinases are a family of enzymes involved in cytokine signaling pathways that are crucial for inflammation and immune responses. nih.gov The development of JAK kinase inhibitors is a significant area of therapeutic research for autoimmune diseases, inflammatory conditions, and cancer. mdpi.comresearchgate.netnih.gov
Enzyme Inhibition Profiles (e.g., N-acylethanolamine-hydrolyzing acid amidase (NAAA))
While direct studies on this compound derivatives as NAAA inhibitors are not prominent, related azabicyclic structures have been investigated. Research into N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors has identified compounds with a pyrazole (B372694) azabicyclo[3.2.1]octane core that exhibit potent inhibition of human NAAA. nih.govacs.org NAAA is an enzyme that degrades N-acylethanolamines, a class of lipid mediators involved in pain and inflammation. nih.gov The inhibition of NAAA is a therapeutic strategy for managing inflammatory conditions. nih.govacs.orgresearchgate.net
In Vitro Anti-infective Studies of Derivatives
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been the subject of various studies to determine their potential as anti-infective agents. These investigations have revealed that certain modifications to this core structure can lead to significant activity against bacteria, fungi, and mycobacteria. The research has largely focused on hydrazone derivatives of the related compound, 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Several studies have evaluated the in vitro antibacterial properties of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these studies.
One study synthesized a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones and tested their activity against bacterial strains. While all compounds showed good antimicrobial activity, those with specific substitutions on the aryl rings demonstrated broader activity. For instance, compounds where the aryl group was p-chlorophenyl, p-fluorophenyl, m-chlorophenyl, or m-methoxyphenyl were active against all tested bacterial and fungal microorganisms.
Another investigation into 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives also reported significant antibacterial activity. The structure-activity relationship in these studies often indicates that the presence and position of electron-withdrawing or electron-donating groups on the aryl rings play a crucial role in the observed antibacterial efficacy.
Similarly, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones were synthesized and evaluated for their antibacterial effects. Halogen-substituted compounds, in particular, demonstrated excellent inhibitory potency with low MIC values.
The following table summarizes the antibacterial activity of selected 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone derivatives.
| Compound | Ar (Aryl Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. P. aeruginosa |
| 9 | Phenyl | 50 | 25 | 25 | 50 | 25 |
| 10 | p-Methylphenyl | 25 | 50 | 50 | 25 | 50 |
| 11 | p-Methoxyphenyl | 50 | 25 | 25 | 50 | 25 |
| 12 | p-Fluorophenyl | 12.5 | 12.5 | 6.25 | 12.5 | 6.25 |
| 13 | p-Chlorophenyl | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| 14 | p-Bromophenyl | 12.5 | 6.25 | 6.25 | 12.5 | 12.5 |
| 15 | p-Isopropylphenyl | 25 | 50 | 50 | 25 | 50 |
| Ciprofloxacin | - | 12.5 | 12.5 | 6.25 | 6.25 | 12.5 |
Data sourced from a study on azabicyclic thienoyl hydrazone derivatives.
The antifungal potential of these azabicyclo[3.3.1]nonane derivatives has also been explored. The aforementioned studies on N-isonicotinoylhydrazones, 4-aminobenzoyl hydrazones, and 2'-thienoyl hydrazones of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one all reported notable antifungal activity against various fungal strains.
In the case of the 2'-thienoyl hydrazone derivatives, compounds with halogen substitutions (fluoro, chloro, and bromo) on the phenyl rings showed enhanced inhibitory effects against all tested fungal strains, with MIC values in the range of 6.25 - 12.5 µg/mL. The compound with a p-isopropylphenyl substitution also exhibited potency comparable to the standard drug, Amphotericin B, against most of the tested fungi.
The table below presents the antifungal activity of selected 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone derivatives.
| Compound | Ar (Aryl Group) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. A. flavus |
| 9 | Phenyl | 25 | 50 | 25 | 50 | 25 |
| 10 | p-Methylphenyl | 50 | 25 | 50 | 25 | 50 |
| 11 | p-Methoxyphenyl | 25 | 50 | 25 | 50 | 25 |
| 12 | p-Fluorophenyl | 12.5 | 12.5 | 6.25 | 12.5 | 6.25 |
| 13 | p-Chlorophenyl | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| 14 | p-Bromophenyl | 12.5 | 6.25 | 6.25 | 12.5 | 12.5 |
| 15 | p-Isopropylphenyl | 12.5 | 25 | 12.5 | 12.5 | 12.5 |
| Amphotericin B | - | 12.5 | 12.5 | 6.25 | 12.5 | 6.25 |
Data sourced from a study on azabicyclic thienoyl hydrazone derivatives.
A significant finding in the study of azabicyclo[3.3.1]nonane derivatives is their activity against Mycobacterium tuberculosis. A series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones were screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain (INH-TB). All the synthesized compounds in this series demonstrated very good activity against both strains, as determined by the luciferase reporter phage assay method. This suggests that the 3-azabicyclo[3.3.1]nonane scaffold could be a promising starting point for the development of new anti-tubercular agents.
Preclinical Pharmacological Investigations in Non-Human Models (e.g., local anesthetic activity in vitro)
While specific studies on the in vitro local anesthetic activity of this compound derivatives are not extensively documented in publicly available literature, other preclinical pharmacological investigations have been conducted on derivatives of this parent compound. A notable area of research has been the evaluation of their affinity for sigma (σ) receptors, which are involved in various cellular functions and are potential targets for therapeutic agents.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, which are derivatives of this compound, were synthesized and evaluated for their in vitro binding affinities for σ1 and σ2 receptors. nih.gov The binding assays were performed using guinea pig brain homogenates for σ1 receptors and rat liver homogenates for σ2 receptors. nih.gov
The lead compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate, showed a higher selectivity for σ2 receptors over σ1 receptors. nih.gov Further modifications led to the identification of compounds with high affinity and selectivity for σ2 receptors. nih.gov For example, compounds WC-26 and WC-59 were identified as potent σ2 receptor ligands with high selectivity against σ1 receptors. nih.govnih.gov These findings from in vitro studies in non-human models highlight the potential of this chemical scaffold in the development of selective sigma receptor ligands. nih.gov
The following table summarizes the in vitro sigma receptor binding affinities of selected N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov
| Compound | R (substituent on the benzylamine (B48309) nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio |
| 6 | H | 12.4 ± 0.9 | 0.4 ± 0.05 | 31 |
| 11a | 4-F | 16.3 ± 1.7 | 0.8 ± 0.08 | 20 |
| 11b | 4-Cl | 13.5 ± 1.5 | 0.7 ± 0.06 | 19 |
| 11c | 4-Br | 14.2 ± 1.3 | 0.7 ± 0.09 | 20 |
| 11d | 4-CH3 | 11.5 ± 1.1 | 0.8 ± 0.1 | 14 |
| 11e | 4-OCH3 | 15.6 ± 1.8 | 0.9 ± 0.1 | 17 |
| WC-59 | 4-N(CH3)2 | 1711 ± 154 | 0.82 ± 0.07 | 2087 |
| WC-26 | 4-NH2 | 1435 ± 129 | 2.58 ± 0.23 | 557 |
Data sourced from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of the 9-azabicyclo[3.3.1]nonane core has traditionally been achieved through methods like the Mannich reaction. researchgate.netect-journal.kzsemanticscholar.org However, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.
Key areas for exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is a primary objective. This would bypass the need for chiral resolution and provide direct access to specific stereoisomers, which is crucial for pharmacological studies.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions could significantly improve synthetic efficiency. A recently developed protocol for creating functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals through a cascade reaction exemplifies this approach. nih.gov
Catalytic Innovations: The use of novel catalysts, such as the ruthenium complexes mentioned in patent literature for the reduction of the ketone precursor, presents a promising avenue. google.com This approach can offer higher selectivity and generate less waste compared to traditional stoichiometric reductants like sodium borohydride (B1222165). google.comgoogle.com
Flow Chemistry: Implementing continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scalability for the production of this compound and its analogues.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiopure compounds, improved biological specificity. | Development of chiral catalysts and ligands. |
| Multicomponent Reactions | Increased atomic economy, reduced reaction steps, combinatorial library synthesis. nih.gov | Discovery of new cascade reaction pathways. |
| Advanced Catalysis | Higher yields and selectivity, lower costs, reduced waste. google.com | Exploring novel metal-based and organocatalysts. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Optimization of reactor design and reaction conditions. |
Advanced Conformational Dynamics Studies
The bicyclo[3.3.1]nonane skeleton is conformationally complex, capable of existing in twin-chair (CC), boat-chair (BC), or twin-boat (BB) forms. rsc.org The substituents on the this compound molecule heavily influence its preferred conformation, which in turn dictates its chemical reactivity and biological activity.
Future research should employ a combination of advanced spectroscopic and computational methods to gain a deeper understanding of these dynamics.
High-Resolution NMR Spectroscopy: Techniques like variable-temperature NMR and Nuclear Overhauser Effect (NOE) studies can provide detailed insights into the conformational equilibria in solution.
Computational Modeling: Molecular dynamics (MD) simulations and high-level quantum mechanical calculations (e.g., Density Functional Theory) can be used to model the energy landscapes of different conformers and predict their relative stabilities. acs.org These studies can elucidate the subtle effects of solvent and substituent changes on the conformational preference. rsc.org
X-ray Crystallography: While providing static information in the solid state, crystallographic analysis of a wider range of derivatives can reveal how different substitution patterns affect the preferred conformation, as has been shown for related 3-thia-7-azabicyclo[3.3.1]nonane systems. nih.gov
| Conformation | Key Structural Feature | Predicted Relative Stability |
| Twin-Chair (CC) | Both six-membered rings are in a chair conformation. rsc.org | Generally the most stable conformer. rsc.org |
| Boat-Chair (BC) | One ring is a chair, the other is a boat. rsc.org | Higher in energy; can be populated by bulky substituents. rsc.orgresearchgate.net |
| Twin-Boat (BB) | Both six-membered rings are in a boat conformation. rsc.org | Generally the least stable due to steric hindrance. rsc.org |
Design and Synthesis of New Azabicyclo[3.3.1]nonane Analogues with Tuned Interactions
The this compound scaffold is a versatile starting point for creating new molecules with tailored properties for specific biological targets. The azabicyclo[3.3.1]nonane core is found in numerous bioactive natural products and has been explored for various therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents. rsc.orgnih.gov
Future synthetic efforts should focus on:
N-Position Modification: Replacing the N9-benzyl group with a diverse array of substituents can modulate the molecule's steric and electronic properties. This could lead to analogues with enhanced affinity and selectivity for specific receptors, such as opioid or dopamine (B1211576) receptors. nih.govnih.gov
C3-Position Functionalization: The hydroxyl group at the C3 position is a key handle for further chemical modification. It can be converted into esters, ethers, amines, or other functional groups to fine-tune interactions with biological targets.
Scaffold Diversification: Introducing additional substituents or heteroatoms into the bicyclic core can create novel chemical space. This could lead to the discovery of compounds with entirely new biological activities, such as GPR119 agonists for diabetes treatment. nih.gov
Applications in Chemical Biology Probe Development
Chemical probes are essential tools for dissecting complex biological processes. The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the development of highly specific chemical probes.
Future directions in this area include:
Affinity-Based Probes: Attaching photoreactive groups or other covalent modifiers to the scaffold could enable the identification and characterization of its protein targets through affinity-based protein profiling.
Fluorescent Probes: Incorporating fluorescent dyes would allow for the visualization of the molecule's distribution and interaction with its targets within living cells using advanced microscopy techniques.
Tagged Analogues: Synthesizing analogues bearing affinity tags, such as biotin, would facilitate the isolation and identification of binding partners from complex biological mixtures.
Role in Advanced Materials Science Research
While primarily explored for its biological potential, the unique structural features of the azabicyclo[3.3.1]nonane framework suggest potential applications in materials science. nih.gov
Prospective research areas include:
Organocatalysis: Derivatives such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) are already recognized as highly active and stable organocatalysts for the oxidation of alcohols. acs.orgsigmaaldrich.com Future work could focus on developing new chiral versions of these catalysts for asymmetric synthesis or immobilizing them on solid supports for improved recyclability.
Polymer Science: The rigid bicyclic structure can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. The defined three-dimensional shape could be used to control polymer architecture and morphology.
Supramolecular Chemistry: The scaffold could serve as a building block for constructing complex supramolecular assemblies, such as molecular tweezers or ion receptors, due to its well-defined geometry. rsc.org
The exploration of these future research directions will undoubtedly expand the scientific understanding and practical applications of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Sodium borohydride (NaBH) in methanol or catalytic hydrogenation (e.g., Pd/C under H) are common reduction methods . Key intermediates, such as the ketone, are verified using H/C NMR and IR spectroscopy to confirm carbonyl conversion to alcohol. Reaction progress is monitored by TLC or LC-MS .
Q. How can researchers ensure purity and validate the identity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold for pharmaceutical use) and GC-MS to detect volatile impurities . Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation. For hygroscopic or liquid forms, Karl Fischer titration ensures low water content .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR confirm the bicyclic framework and hydroxyl group presence. NOESY/ROESY experiments resolve stereochemistry .
- IR : O-H stretching (3200–3600 cm) and C-O absorption (~1050 cm) validate alcohol functionality .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) .
Q. How should discrepancies in reported physical properties (e.g., boiling point) be addressed?
- Methodological Answer : Variations in boiling points (e.g., 160.2°C in vs. unlisted in ) may arise from impurities or measurement conditions. Researchers should standardize methods (e.g., differential scanning calorimetry for melting points) and cross-reference with databases like PubChem or Reaxys .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
- Methodological Answer : The bicyclic structure imposes rigid stereochemistry, affecting ligand-receptor binding. Synchrotron X-ray crystallography (e.g., β = 106.21° in ) reveals spatial arrangements critical for chiral recognition. Computational docking studies (e.g., AutoDock Vina) predict enantiomer-specific interactions with biological targets like enzymes or transporters .
Q. What strategies optimize catalytic hydrogenation of the ketone precursor to minimize byproducts?
- Methodological Answer :
- Catalyst Selection : Pd/C or Raney Ni under 1–3 atm H at 25–50°C.
- Solvent Optimization : Use ethanol or THF to enhance solubility and reduce side reactions.
- Kinetic Monitoring : In-situ FTIR tracks carbonyl reduction to alcohol, ensuring >95% conversion .
Q. Can computational modeling predict the compound’s conformation in solution vs. crystalline states?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model solution-phase flexibility, while comparing with synchrotron-derived crystal structures (e.g., monoclinic P2/c symmetry in ) reveals packing effects. RMSD analysis quantifies deviations between simulated and experimental geometries .
Q. How does the hydroxyl group participate in supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
